6-(3-Oxocyclohexyl)hexanenitrile
Overview
Description
6-(3-Oxocyclohexyl)hexanenitrile: is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is characterized by the presence of a nitrile group and a cyclohexyl ring with a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Oxocyclohexyl)hexanenitrile typically involves the reaction of a suitable cyclohexanone derivative with a nitrile precursor under controlled conditions. One common method includes the use of cyclohexanone and hexanenitrile in the presence of a base catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps such as distillation and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 6-(3-Oxocyclohexyl)hexanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or Grignard reagents .
Major Products Formed:
Oxidation: Products may include or .
Reduction: Products may include or .
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Oxocyclohexyl)hexanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the cyclohexyl ring provides structural stability. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Cyclohexanone: Shares the cyclohexyl ring structure but lacks the nitrile group.
Hexanenitrile: Contains the nitrile group but lacks the cyclohexyl ring.
3-Oxocyclohexanecarbonitrile: Similar structure with a different substitution pattern.
Uniqueness: 6-(3-Oxocyclohexyl)hexanenitrile is unique due to the combination of a nitrile group and a cyclohexyl ring with a ketone functional group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
6-(3-oxocyclohexyl)hexanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c13-9-4-2-1-3-6-11-7-5-8-12(14)10-11/h11H,1-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTVFXYIYSTTLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642357 | |
Record name | 6-(3-Oxocyclohexyl)hexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-97-9 | |
Record name | 6-(3-Oxocyclohexyl)hexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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